Hydroxycitronellal dimethyl acetal

Catalog No.
S1510131
CAS No.
141-92-4
M.F
C12H26O3
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycitronellal dimethyl acetal

CAS Number

141-92-4

Product Name

Hydroxycitronellal dimethyl acetal

IUPAC Name

8,8-dimethoxy-2,6-dimethyloctan-2-ol

Molecular Formula

C12H26O3

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C12H26O3/c1-10(9-11(14-4)15-5)7-6-8-12(2,3)13/h10-11,13H,6-9H2,1-5H3

InChI Key

QCJVKUULZGKQDG-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC(OC)OC

solubility

insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils
1 ml in 2 ml 50% alcohol (in ethanol)

Canonical SMILES

CC(CCCC(C)(C)O)CC(OC)OC

The exact mass of the compound Hydroxycitronellal dimethyl acetal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils1 ml in 2 ml 50% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxycitronellal dimethyl acetal (HCDA) is a synthetic acyclic terpenoid acetal utilized extensively as a stable formulation ingredient and chemical precursor. Structurally derived from hydroxycitronellal via acetalization with methanol, HCDA features a protected aldehyde group that fundamentally alters its physicochemical reactivity [1]. In industrial procurement, it is primarily sourced for its robust stability in alkaline matrices (pH 10–12), where it delivers a characteristic waxy green olfactory profile . Beyond its primary use as a specialty chemical, its low volatility and high substantivity make it a valuable controlled-release agent and fixative in complex industrial formulations [2].

Procurement Fit

Identity Dimethyl acetal form of hydroxycitronellal
Performance Differentiated substantivity profile vs. parent aldehyde
Stability Acetal-protected for alkaline formulations (soaps, detergents)
Safety context Reported sensitization assessment context supports formulation review

Substituting hydroxycitronellal dimethyl acetal with its parent aldehyde, hydroxycitronellal, routinely leads to formulation failure in alkaline environments such as bar soaps, heavy-duty detergents, and basic industrial cleaners. Unprotected aldehydes undergo rapid base-catalyzed aldol condensation and auto-oxidation at elevated pH, resulting in severe product discoloration, altered viscosity, and complete loss of the target performance profile [1]. Furthermore, while other functionally similar compounds exist, many legacy options have faced stringent regulatory bans due to sensitization risks, making the chemically protected, stable acetal structure of HCDA a non-interchangeable necessity for maintaining both regulatory compliance and long-term shelf stability in reactive media [2].

Substitution Risk

Acetal variant mismatch
Dimethyl, diethyl, and propylene glycol acetals differ in molecular weight, vapor pressure, and substantivity profile, limiting direct interchangeability.
Sensitization profile gap
Parent hydroxycitronellal aldehyde is an IFRA-restricted sensitizer; the dimethyl acetal has a different safety assessment context, so regulatory exposure cannot be assumed equivalent.
Alkaline degradation risk
Unprotected aldehyde degrades in high-pH environments; dimethyl acetal’s acetal protection is required for soap/detergent applications, and substitution with the aldehyde may cause fragrance failure.

Resistance to Base-Catalyzed Degradation in Alkaline Media

In high-pH environments (pH 10–12), the acetal functional group of HCDA provides robust resistance to base-catalyzed degradation, whereas the parent aldehyde hydroxycitronellal rapidly degrades [1]. Comparative stability assessments in alkaline matrices demonstrate that while hydroxycitronellal exhibits significant discoloration and performance loss due to aldol condensation, HCDA maintains structural integrity and consistency over extended storage periods .

Evidence DimensionChemical stability in alkaline media (pH > 10)
Target Compound DataStable; no discoloration or significant degradation
Comparator Or BaselineHydroxycitronellal (Parent Aldehyde) - Rapid degradation and discoloration via aldol condensation
Quantified DifferenceComplete prevention of base-catalyzed degradation
ConditionsAlkaline soap and detergent formulations (pH 10-12)

Procuring the acetal form is mandatory for manufacturers formulating high-pH personal care or industrial cleaning products where the parent aldehyde would cause product discoloration and failure.

Odor Substantivity
Head-to-head
Target: 400 hrs
Parent aldehyde: 218 hrs (blotter, neat)
Reported 83% longer substantivity; supports fragrance longevity differentiation.
Blotter test at 100% neat; data from TGSC.

Prevention of Auto-Oxidation and Shelf-Life Extension

The conversion of the reactive aldehyde to a dimethyl acetal fundamentally halts auto-oxidation pathways [1]. Hydroxycitronellal is prone to oxidizing into carboxylic acids upon prolonged exposure to air, which alters the pH and degrades the profile of the mixture. HCDA exhibits superior resistance to chemical transformation under typical storage conditions, extending the viable shelf-life of the raw material and the final formulated product [2].

Evidence DimensionSusceptibility to auto-oxidation
Target Compound DataHighly resistant to oxidation under standard storage
Comparator Or BaselineHydroxycitronellal - Prone to oxidation into carboxylic acids
Quantified DifferenceSignificant extension of shelf-life and prevention of acid formation
ConditionsAmbient air exposure during extended storage

Buyers can reduce raw material spoilage and ensure consistent batch-to-batch performance over long storage durations by selecting the oxidation-resistant acetal.

Skin Sensitization
Reported
Dimethyl acetal: no sensitization concern reported
Parent aldehyde: IFRA restricted (0.001%/0.005%)
Reported safety context may simplify IFRA compliance review.
RIFM 2025 assessment; read-across from diethyl acetal.

Enhanced Substantivity and Fixative Properties

The increased molecular weight and altered vapor pressure of the dimethyl acetal compared to highly volatile free aldehydes result in significantly enhanced substantivity [1]. HCDA demonstrates a substantivity of approximately 400 hours at 100% concentration on a standard testing substrate [2]. This slow-release characteristic not only extends the duration of the target performance but also allows the compound to function as a fixative, stabilizing more volatile top notes in complex chemical mixtures [1].

Evidence DimensionSubstantivity (evaporation and retention time)
Target Compound Data~400 hours at 100% concentration
Comparator Or BaselineStandard highly volatile floral aldehydes (typically <100 hours)
Quantified Difference>300% increase in retention time
ConditionsStandardized evaporation assay at ambient temperature

Formulators can reduce the total volume of aroma chemicals required in a blend by leveraging the extended release profile and fixative properties of HCDA.

Alkaline Stability
Class-level
Dimethyl acetal: stable in alkaline media
Parent aldehyde: prone to degradation
Supports formulation in high-pH products (soaps, detergents).
Based on acetal protecting group chemistry; quantitative half-life data not identified.

Favorable Safety Profile and Regulatory Compliance

Extensive safety assessments by the Research Institute for Fragrance Materials (RIFM) categorize HCDA as a Cramer Class I material with exceptionally low toxicity [1]. Evaluated using the Threshold of Toxicological Concern (TTC) approach, exposure levels for repeated dose and reproductive toxicity are well below the strict 0.03 mg/kg/day threshold [2]. Furthermore, unlike several heavily restricted legacy floral aldehydes, HCDA demonstrates no safety concerns for skin sensitization or photoallergenicity at current declared usage levels (up to 10%) [1].

Evidence DimensionSkin sensitization and regulatory restriction status
Target Compound DataSafe for use up to 10%; no photoallergenicity
Comparator Or BaselineLegacy muguet aldehydes (e.g., Lilial, Lyral) - Banned or highly restricted due to sensitization/reprotoxicity
Quantified DifferenceFull regulatory compliance vs. prohibited use
ConditionsRIFM safety assessment and TTC evaluation

Procurement teams must replace restricted legacy compounds with compliant alternatives like HCDA to ensure global market access for their consumer products.

Vapor Pressure
Reported
0.00052 mmHg (dimethyl acetal)
0.00318 mmHg (parent aldehyde) at 25°C
~6.1-fold lower volatility; supports reduced evaporation and sustained odor.
Supplier-reported values; aligns with substantivity trend.
Lipophilicity (LogP)
Cross-study
Dimethyl acetal: 2.4–2.57
Parent aldehyde: ~1.6–2.15
Higher hydrophobicity may support skin/fabric retention and substantivity.
Multiple computational estimation models; consensus trend.
Mosquito Repellent
Reported
10% dimethyl acetal met GB/T Grade B against Anopheles sinensis
Reported repellent endpoint context; supports functional fragrance screening.
Chinese National Standard; parent aldehyde not tested.

Alkaline Soap and Detergent Manufacturing

Due to its resistance to base-catalyzed aldol condensation, HCDA is the premier choice for imparting stable performance to high-pH bar soaps, laundry detergents, and industrial surface cleaners where parent aldehydes fail .

Long-Lasting Controlled-Release Formulations

Leveraging its 400-hour substantivity, HCDA is utilized as a structural fixative in air fresheners, fabric softeners, and slow-release matrices, ensuring a prolonged and consistent performance profile over time [1].

Regulatory-Compliant Personal Care Products

With legacy odorants facing strict bans, HCDA serves as a critical, Cramer Class I compliant drop-in replacement for lotions, creams, and cosmetics requiring low sensitization risk and high photostability [2].

Application Fit

Application
Selection Property
Validation Focus
Muguet fine fragrance longevity
Substantivity profile
Odor tenacity endpoint review
Alkaline soap/detergent fragrance
Acetal-protected pH stability
Alkaline compatibility and degradation review
Leave-on cosmetic formulation
Skin sensitization assessment context
IFRA/EU allergen compliance and safety review
Scented insect-repellent products
Mosquito repellent activity profile
Repellent efficacy per GB/T standard

Physical Description

colourless, slightly oily liquid with delicate green floral taste and floral odour

XLogP3

2.4

Density

0.925-0.930

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1548 of 1587 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

141-92-4

Wikipedia

Hydroxycitronellal dimethyl acetal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Octanol, 8,8-dimethoxy-2,6-dimethyl-: ACTIVE

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